molecular formula C4H5N3OS B091425 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one CAS No. 155-14-6

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No. B091425
CAS RN: 155-14-6
M. Wt: 143.17 g/mol
InChI Key: CTHSUUAWAJXBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, also known as APTO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. APTO is a derivative of pyrimidine and is characterized by its unique structure, which contains a thioxo group and an amino group.

Scientific Research Applications

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been used in various scientific research applications, including the study of DNA and RNA synthesis, as well as the development of novel drugs. 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the rate of DNA replication, which can be useful in the treatment of cancer and other diseases that involve abnormal cell growth.

Mechanism Of Action

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one exerts its biological effects by inhibiting the activity of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of thymidine, a component of DNA. By inhibiting this enzyme, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one prevents the synthesis of thymidine, which leads to a decrease in the rate of DNA replication. This inhibition can be useful in the treatment of cancer and other diseases that involve abnormal cell growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one have been studied extensively in vitro and in vivo. 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been shown to decrease the rate of DNA replication and induce cell death in cancer cells. 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is its ability to inhibit the activity of thymidylate synthase, which can be useful in the treatment of cancer and other diseases that involve abnormal cell growth. 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has some limitations for lab experiments. For example, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. One potential direction is the development of novel drugs that are based on the structure of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. Another potential direction is the study of the biochemical and physiological effects of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one in various disease models. Additionally, 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one may have potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of novel materials. Overall, the study of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is an exciting area of research with many potential applications.

Synthesis Methods

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can be synthesized through a multistep reaction involving the condensation of urea with thiourea followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions that lead to the formation of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The synthesis of 5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is relatively straightforward and can be performed in a laboratory setting using standard techniques.

properties

IUPAC Name

5-amino-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHSUUAWAJXBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604534
Record name 5-Amino-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

CAS RN

155-14-6
Record name 5-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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